NBT, also known as Nitro Blue Tetrazolium Chloride, finds significant application in assessing cell viability. This is because it acts as an electron acceptor in metabolic processes. Actively respiring cells, with functional mitochondria, can reduce NBT to its formazan form, which is a deep blue colored precipitate. Conversely, non-viable cells with compromised respiratory activity cannot reduce NBT, resulting in the absence of the blue color . This colorimetric assay allows for easy visualization and quantification of viable cell populations in various research settings, including cell culture studies, cytotoxicity assays, and evaluation of drug effects on cell survival .
NBT plays a crucial role in detecting and measuring the activity of certain enzymes, particularly alkaline phosphatase (ALP). In combination with another substrate, 5-bromo-4-chloro-3-indolyl phosphate (BCIP), NBT serves as the electron acceptor in the enzymatic reaction catalyzed by ALP. This reaction leads to the formation of a dense blue precipitate, indicating the presence and activity of ALP . This NBT/BCIP system is widely employed in various research applications, including:
Tetranitroblue tetrazolium chloride is a synthetic chemical compound with the molecular formula CHNOCl and a molecular weight of approximately 907.6 g/mol. It appears as a yellow to brown crystalline powder and is known for its use as a redox indicator in various biochemical assays. The compound is soluble in water, with a solubility limit of about 1 mg/mL, and it decomposes at temperatures around 170 °C .
The primary mechanism of action of NBT in cell biology relies on its ability to accept electrons from metabolically active cells. Actively respiring cells with functioning electron transport chains can reduce the colorless NBT to a blue formazan precipitate. This color change serves as a visual indicator of cellular viability and metabolic activity [].
In immunohistochemistry, NBT acts as an electron acceptor in conjunction with BCIP. The enzyme ALP cleaves BCIP, generating a phosphate group that facilitates the reduction of NBT. This reduction leads to the formation of a blue precipitate, indicating the presence and activity of ALP at the specific location [].
Tetranitroblue tetrazolium chloride undergoes reduction reactions, where it accepts electrons to form formazan dyes. This property is particularly useful in biological assays, where the formation of colored formazan indicates the presence of reducing agents or metabolic activity. The general reaction can be summarized as follows:
In the presence of viable cells, the compound is reduced to produce a purple or blue color, which can be quantitatively measured spectrophotometrically .
Tetranitroblue tetrazolium chloride is widely used in cell viability assays, such as the MTT assay and its variants. It serves as an indicator of metabolic activity in living cells. The reduction of tetranitroblue tetrazolium chloride to formazan is indicative of cellular respiration and viability. Additionally, it has been employed in microbiological studies to assess bacterial growth and activity, particularly for detecting alkaline phosphatase activity in clinical diagnostics .
The synthesis of tetranitroblue tetrazolium chloride typically involves the nitration of tetrazolium salts. The process includes several steps:
The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .
Tetranitroblue tetrazolium chloride has several applications across various fields:
Research has shown that tetranitroblue tetrazolium chloride interacts with various biological molecules, including enzymes and cellular components. Its ability to act as a redox indicator allows it to participate in electron transfer processes, making it valuable for studying oxidative stress and cellular metabolism. Studies have demonstrated its effectiveness in assessing the viability of different cell types, including cancer cells, by measuring their metabolic activity through formazan production .
Several compounds share similarities with tetranitroblue tetrazolium chloride, particularly regarding their use as redox indicators or in biological assays. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Main Use | Unique Feature |
---|---|---|---|
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) | Tetrazolium salt | Cell viability assay | Produces a soluble formazan dye |
Nitro blue tetrazolium | Tetrazolium salt | Enzyme activity detection | Less stable than tetranitroblue tetrazolium chloride |
XTT (sodium 3'-[(1-phenyl-5-methyl-2H-tetrazol-2-yl)methyl]-2,5-diphenyl-2H-tetrazolium bromide) | Tetrazolium salt | Cell proliferation assays | Soluble formazan product |
Tetranitroblue tetrazolium chloride stands out due to its stability and effectiveness in detecting cellular respiration through colorimetric changes, making it a preferred choice in many laboratory settings .
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